molecular formula C12H11NO B2646999 Methanamine, N-(2-naphthalenylmethylene)-, N-oxide CAS No. 41106-04-1

Methanamine, N-(2-naphthalenylmethylene)-, N-oxide

Cat. No. B2646999
CAS RN: 41106-04-1
M. Wt: 185.226
InChI Key: RWBQOISXVZDXLD-UKTHLTGXSA-N
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Description

“Methanamine, N-(2-naphthalenylmethylene)-, N-oxide” is a chemical compound with the CAS number 41106-04-1 . It has a molecular weight of 185.22 and a molecular formula of C12H11NO .


Physical And Chemical Properties Analysis

“Methanamine, N-(2-naphthalenylmethylene)-, N-oxide” has a molecular weight of 185.22 . The specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Remember to handle this substance with care, as it may cause skin irritation, eye irritation, and respiratory discomfort . If you need further details or have additional questions, feel free to ask! 😊

Safety and Hazards

The safety data sheet for “Methanamine, N-(2-naphthalenylmethylene)-, N-oxide” indicates that it may be harmful if swallowed (acute toxicity, oral, Category 4, H302) . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

N-methyl-1-naphthalen-2-ylmethanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-9H,1H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBQOISXVZDXLD-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC2=CC=CC=C2C=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1=CC2=CC=CC=C2C=C1)/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12795295

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